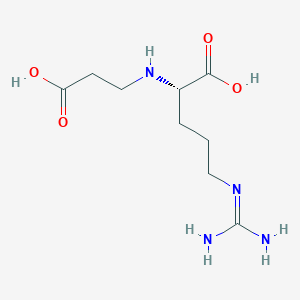

N2-(Carboxyethyl)-L-arginine

Beschreibung

Eigenschaften

Molekularformel |

C9H18N4O4 |

|---|---|

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

(2S)-2-(2-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H18N4O4/c10-9(11)13-4-1-2-6(8(16)17)12-5-3-7(14)15/h6,12H,1-5H2,(H,14,15)(H,16,17)(H4,10,11,13)/t6-/m0/s1 |

InChI-Schlüssel |

OHWCFZJEIHZWMN-LURJTMIESA-N |

SMILES |

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)NCCC(=O)O)CN=C(N)N |

Kanonische SMILES |

C(CC(C(=O)O)NCCC(=O)O)CN=C(N)N |

Synonyme |

N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |

Herkunft des Produkts |

United States |

Biologische Aktivität

N2-(Carboxyethyl)-L-arginine, also known as (R)-N2-(1-carboxyethyl)-L-arginine, is a derivative of the amino acid L-arginine. This compound has gained attention for its diverse biological activities and potential applications in metabolic engineering and pharmacology. This article explores the biological activity of this compound, including its biochemical properties, metabolic pathways, and implications for health and disease.

Structural Characteristics

This compound is characterized by the addition of a carboxyethyl group at the nitrogen atom in the side chain of L-arginine. Its molecular formula is C9H18N4O4, with a molecular weight of 246.26 g/mol. The unique structural modifications allow it to participate effectively in various enzymatic reactions critical for maintaining metabolic balance, especially under anaerobic conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Anaerobic Metabolism : The compound plays a role in anaerobic metabolism, where it can enhance L-arginine production through microbial fermentation processes. This is particularly relevant in environments where oxygen levels are low.

- Nitric Oxide Production : Similar to L-arginine, this compound can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a crucial signaling molecule involved in vascular regulation and immune responses .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Research indicates that related compounds can inhibit the growth of pathogenic bacteria such as Streptococcus mutans, suggesting potential applications in dental health.

- Vasodilation : Like L-arginine, this compound may enhance vasodilation through increased NO production, which could have implications for cardiovascular health .

- Metabolic Regulation : Studies show that this compound can influence glucose metabolism and insulin secretion, particularly under inflammatory conditions. It has been observed to stimulate insulin secretion while mitigating the negative effects of pro-inflammatory cytokines on pancreatic function .

Case Studies and Research Findings

Several studies have explored the effects of this compound and its parent compound L-arginine:

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N2-(Carboxyethyl)-L-arginine serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield a range of products, making it valuable in synthetic organic chemistry.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Oxo-N2-(Carboxyethyl)-L-arginine |

| Reduction | Forms more reduced compounds | Reduced forms of L-arginine |

| Substitution | Carboxyethyl group can be replaced | Substituted arginine derivatives |

Biological Research

Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways. It is involved in the synthesis of beta-lactamase inhibitors, which are crucial for antibiotic resistance management. The compound is synthesized through the action of enzymes such as N2-(2-carboxyethyl)arginine synthase, which catalyzes its formation from D-glyceraldehyde 3-phosphate and L-arginine .

Enzyme Interaction Studies

Studies have shown that this compound interacts with specific enzymes, influencing metabolic processes. For instance, its interaction with octopine dehydrogenase is significant for understanding amino acid metabolism and cellular signaling pathways .

Medical Applications

Therapeutic Potential

this compound is being investigated for its potential therapeutic applications, particularly in modulating immune responses and as a candidate for drug development. Its unique structure may provide advantages in targeting specific biological pathways related to inflammation and immune function .

Case Study: Cardiovascular Health

A recent study explored the effects of L-arginine supplementation on cardiovascular recovery post-exercise. While this compound was not directly tested, related compounds showed promise in enhancing cardiovascular function and recovery times .

Industrial Applications

Biochemical Production

In industrial settings, this compound is utilized as a precursor for producing various biochemical products. Its ability to undergo multiple reactions makes it suitable for large-scale synthesis processes, particularly in biotechnology where genetically engineered microorganisms are employed.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- CEA in Fermentation : Supplementing S. clavuligerus with peanut protein enhances CEA and CA production by providing arginine and glycerol .

- Enzyme Mechanisms : CeaS’s crystal structure (2.35 Å resolution) reveals a conserved ThDP-binding motif critical for CEA synthesis .

- Therapeutic Potential: CA, derived from CEA, generates over $1 billion annually in combination therapies like Augmentin .

Q & A

Q. What analytical methods are recommended for detecting N2-(Carboxyethyl)-L-arginine in microbial fermentation broths?

Reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization using benzoin as a fluorescent reagent is a validated method. The Shodex C18 column (pH-stable range 1–12) enables separation of CEA at a retention time of 4.7 minutes under pH 8.5 mobile phase conditions. This approach avoids reliance on mass spectrometry (MS) and allows direct analysis of fermentation filtrates without extraction. Validation includes comparison with synthetic CEA standards and Sakaguchi reaction-based colorimetric assays for guanidino compounds .

Q. What is the biosynthetic pathway of CEA in Streptomyces clavuligerus?

CEA is synthesized via condensation of D-glyceraldehyde 3-phosphate and L-arginine by This compound synthase (Orf2) , a thiamine diphosphate (ThDP)-dependent enzyme. CEA serves as the substrate for β-lactam synthetase (Orf3) in clavulanic acid (CA) biosynthesis. In Orf3-deficient mutants (e.g., S. clavuligerus RFL35), CEA accumulates due to interrupted downstream conversion .

Q. Why does CEA accumulate in certain Streptomyces clavuligerus mutants but not in wild-type strains?

Wild-type strains (e.g., DSM 738) metabolize CEA via β-lactam synthetase (Orf3) into clavulanic acid. Mutants like RFL35 lack functional Orf3, leading to CEA accumulation. This is confirmed by HPLC profiles showing no CEA peak in DSM 738 fermentations but a prominent peak in RFL35 cultures .

Advanced Research Questions

Q. How can contradictions in CEA quantification data across fermentation media be resolved?

Statistical models (e.g., ANOVA, regression analysis) should assess media effects. For example, soy-based media increases CEA concentration 2.12-fold compared to starch media in RFL35 strains, correlating with higher clavulanic acid yields. Experimental replicates and standardization of Sakaguchi assay protocols (e.g., guanidino compound detection) are critical. Discrepancies may arise from pH-sensitive column degradation or incomplete derivatization, necessitating method validation with internal standards .

Q. What structural insights into CEA synthase have been gained through LC/MS and crystallographic studies?

Liquid chromatography-mass spectrometry (LC/MS) analysis identifies CEA’s interaction with ThDP in the synthase active site, highlighting residues critical for the unusual N-C bond formation . Mutagenesis studies (e.g., alanine scanning) coupled with enzyme kinetics (Km/Vmax determinations) reveal substrate specificity and catalytic mechanisms. Structural homology modeling using PROCHECK validates stereochemical quality, ensuring reliable mechanistic interpretations .

Q. What experimental strategies enhance CEA yield for mechanistic studies?

- Genetic engineering : Overexpression of orf2 and CRISPR-mediated knockout of competing pathways.

- Media optimization : Soy-based media increases CEA production 2.42-fold over starch media in RFL35 strains.

- Fed-batch fermentation : Controlled L-arginine supplementation enhances precursor availability.

- Metabolomic profiling : Tracks flux of D-glyceraldehyde 3-phosphate and arginine using isotopically labeled substrates .

Q. How do pH and derivatization reagents influence CEA quantification accuracy?

CEA’s high polarity at pH 8.5 necessitates pH-stable columns (e.g., Shodex C18) to prevent degradation. Benzoin selectively derivatizes monosubstituted guanidino compounds without interference from biological matrices. Method validation includes blank controls and spiked recovery experiments to confirm specificity (>95% recovery in fermentation broths) .

Q. What role does CEA play in clavulanic acid yield optimization?

CEA accumulation in RFL35 mutants correlates with 2-fold higher clavulanic acid yields in soy media compared to starch. This suggests CEA availability is a rate-limiting step. Metabolic engineering to balance CEA synthesis and β-lactam synthetase activity is critical for industrial CA production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.